molecular formula C14H18ClNO B2912814 8-Methoxy-2,3,3A,4,5,9B-hexahydro-1H-1,4-methanocyclopenta[C]quinoline hydrochloride CAS No. 2459962-80-0

8-Methoxy-2,3,3A,4,5,9B-hexahydro-1H-1,4-methanocyclopenta[C]quinoline hydrochloride

Cat. No.: B2912814
CAS No.: 2459962-80-0
M. Wt: 251.75
InChI Key: CUJVIFBQSFEFIG-UHFFFAOYSA-N
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Description

8-Methoxy-2,3,3A,4,5,9B-hexahydro-1H-1,4-methanocyclopenta[C]quinoline hydrochloride is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2,3,3A,4,5,9B-hexahydro-1H-1,4-methanocyclopenta[C]quinoline hydrochloride typically involves multi-step organic reactions. Common starting materials include methoxy-substituted aromatic compounds and cyclopentane derivatives. The synthetic route may involve:

    Cyclization reactions: to form the cyclopentaquinoline core.

    Methoxylation: to introduce the methoxy group.

    Hydrochloride formation: through acid-base reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale cyclization: using optimized catalysts and solvents.

    Purification steps: such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2,3,3A,4,5,9B-hexahydro-1H-1,4-methanocyclopenta[C]quinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the quinoline ring to form dihydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Hydroxy derivatives.

    Reduction products: Dihydroquinoline derivatives.

    Substitution products: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-Methoxy-2,3,3A,4,5,9B-hexahydro-1H-1,4-methanocyclopenta[C]quinoline hydrochloride involves:

    Molecular targets: Binding to specific proteins or enzymes in biological systems.

    Pathways involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Methoxyquinoline: A methoxy-substituted quinoline derivative.

    Cyclopentaquinoline: A compound with a similar cyclopentane-quinoline core.

Uniqueness

8-Methoxy-2,3,3A,4,5,9B-hexahydro-1H-1,4-methanocyclopenta[C]quinoline hydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

13-methoxy-9-azatetracyclo[8.4.0.02,6.03,8]tetradeca-1(10),11,13-triene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO.ClH/c1-16-9-3-5-12-11(7-9)14-8-2-4-10(14)13(6-8)15-12;/h3,5,7-8,10,13-15H,2,4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQBBFCRIQMRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3CC4C2C3CC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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